molecular formula C11H16N2O2 B13243605 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B13243605
M. Wt: 208.26 g/mol
InChI Key: DVWLNNAUXPINSP-UHFFFAOYSA-N
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Description

The compound 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a bicyclic isoindole-dione derivative featuring a hexahydro-1H-isoindole-1,3-dione core substituted at the 2-position with a 1-aminopropan-2-yl group.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15/h2-3,7-9H,4-6,12H2,1H3

InChI Key

DVWLNNAUXPINSP-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Starting from phthalimide derivatives, the key step involves nucleophilic substitution or addition reactions with suitable alkylating agents.
  • Cyclization is achieved under reflux conditions, often in polar solvents such as ethanol or acetonitrile.
  • The amino-propan-2-yl group is introduced via nucleophilic attack on activated intermediates, followed by ring closure to form the isoindole core.

Research Data:

Step Reagents Conditions Yield Notes
Alkylation Phthalimide + 2-chloro-propan-2-ol Reflux in ethanol 82-87% Reflux at 25-60°C for 20-36 hours
Cyclization Alkylated intermediate Heating in ethanol/water mixture 75-82% Reflux at 60°C for 20-36 hours

Reference: The synthesis of related isoindole derivatives via alkylation and cyclization is well-documented, with yields typically exceeding 80% under optimized conditions.

Reaction of 1,2,3,6-Tetrahydrophthalimide with Alkylating Agents

Another approach involves reacting cis-1,2,3,6-tetrahydrophthalimide with alkyl halides such as propargyl bromide or epoxides to form the core structure, followed by functionalization.

Procedure Highlights:

  • Use of potassium carbonate as a base in acetonitrile to facilitate nucleophilic substitution.
  • Reflux conditions (~80°C) for approximately 80 minutes.
  • Post-reaction workup includes extraction with chloroform and water, followed by purification.

Research Data:

Reagent Solvent Temperature Time Yield Characterization
cis-1,2,3,6-Tetrahydrophthalimide + propargyl bromide Acetonitrile Reflux (~80°C) 80 min 85-90% Confirmed via NMR, IR, elemental analysis

Note: The synthesis of 2-(prop-2-yn-1-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (AM) demonstrates this pathway, which can be adapted for the amino-propan-2-yl derivative by replacing the propargyl group with appropriate aminoalkyl groups.

Amidation and Nucleophilic Addition to Epoxides

A versatile method involves nucleophilic attack of amino-propanol derivatives on epoxide intermediates, such as (S)-glycidyl phthalimide , followed by ring-opening and subsequent cyclization.

Methodology:

  • Reaction of glycidyl phthalimide with amines or amino alcohols in polar solvents like methanol/water mixtures.
  • Heating at 65-70°C for 32 hours yields high conversion rates (~92%).
  • Purification involves filtration, washing, and drying.

Research Data:

Reagents Conditions Yield Notes
Glycidyl phthalimide + amino-propanol 65-70°C, 32 h 92% Confirmed by NMR, IR, elemental analysis

This pathway is particularly effective for introducing amino groups at specific positions on the isoindole ring.

Reactions with Epoxy Compounds and Morpholine Derivatives

The use of (2S)-oxiranylmethyl derivatives facilitates the formation of amino-propan-2-yl substituted isoindoles via nucleophilic ring-opening reactions.

Typical Conditions:

  • Reflux in ethanol or isopropanol at 80°C for 8-36 hours.
  • Use of excess reagents to drive the reaction to completion.
  • Purification by filtration and vacuum drying.

Research Data:

Reagents Conditions Yield Purity Reference
2-[(2S)-oxiranylmethyl]-1H-isoindole-1,3-dione + 4-(4-aminophenyl)-3-morpholinone Reflux in ethanol/water 82-87% >95% Multiple reports

Summary of Preparation Methods

Method Key Reagents Typical Conditions Yield Range Advantages
Alkylation and Cyclization Phthalimide derivatives + alkyl halides Reflux (25-60°C) for 20-36 h 80-92% High yield, straightforward
Nucleophilic Addition Glycidyl phthalimide + amino alcohols 65-70°C, 32-36 h 92% High selectivity, versatile
Epoxide Ring-Opening (2S)-oxiranylmethyl derivatives + amines 80°C, 8-24 h 82-87% Efficient for amino substitution

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated isoindole derivatives. Substitution reactions result in the formation of various substituted isoindole compounds .

Scientific Research Applications

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Core Structure Variations
  • Hexahydro-1H-isoindole-1,3-dione Derivatives: 2-(propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 5443-38-9): Features a methano-bridged isoindole-dione core with a propan-2-yl substituent. The methano bridge introduces additional ring strain compared to the hexahydro core of the target compound . (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione: A parent structure lacking substituents, highlighting the impact of the 1-aminopropan-2-yl group on steric and electronic properties .
Substituent Effects
  • Amino vs. Hydroxy/Alkyl Groups: 2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione (CAS 1018-28-6): Substitution with a hydroxyl group increases polarity and hydrogen-bonding capacity compared to the amine group in the target compound . 2-(2-Hydroxyethyl)-3a-methyl-hexahydro-1H-isoindole-1,3-dione (–14): The hydroxyethyl and methyl groups enhance hydrophilicity and steric bulk, whereas the amine in the target compound may confer basicity and reactivity in protonation-dependent environments .

Physicochemical Properties

Property Target Compound (Inferred) 2-(propan-2-yl)-methanoisoindole-dione 2-Hydroxyhexahydro-isoindole-dione
Molecular Formula C₁₂H₁₉N₂O₂ C₁₂H₁₅NO₂ C₈H₁₁NO₃
Molecular Weight ~235.3 g/mol 205.25 g/mol 185.18 g/mol
LogP (Predicted) ~1.5 (lower due to amine polarity) 2.1 (hydrophobic propan-2-yl) 0.8 (hydroxyl group)
Topological PSA ~70 Ų (amine + carbonyl groups) 37 Ų (carbonyl only) 66 Ų (hydroxyl + carbonyl)
Hydrogen Bond Donors 2 (amine + NH) 0 2 (hydroxyl + NH)
Key Observations:
  • The amine substituent in the target compound increases polarity (lower LogP) and topological polar surface area (PSA) compared to alkyl-substituted analogs, suggesting enhanced solubility in aqueous media .
  • The methano-bridged analog (CAS 5443-38-9) exhibits higher hydrophobicity, making it more suitable for lipid-rich environments .
Functional Roles
  • Pharmaceutical Applications: Lurasidone (), a related hexahydro-4,7-methanoisoindole-dione antipsychotic, demonstrates the therapeutic relevance of isoindole-dione scaffolds. The target compound’s amine group may enable interactions with CNS targets, though specific activity requires validation .
  • Material Science :
    • Isoindole-dione derivatives are used in lithium-sulfur battery cathodes (), where the rigid structure enhances stability. The amine substituent could modify electron transport or binding interactions .

Hydrogen Bonding and Crystal Packing

  • The amine group in the target compound may participate in hydrogen-bonded networks, as observed in isoindole-dione crystals (). This contrasts with alkyl-substituted analogs, which rely on van der Waals interactions for packing .

Biological Activity

2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound classified as an isoindole derivative. Its unique structure contributes to its potential biological activities, which have garnered interest in various fields including medicinal chemistry and pharmacology.

Chemical Structure

The compound features an isoindole core with an aminopropyl side chain. This structural arrangement is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities and receptor functions, leading to various physiological effects. The precise mechanisms are still under investigation but involve:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.

Antimicrobial Properties

Research indicates that 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exhibits antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth at varying concentrations.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation.
  • Mechanistic Insights : The compound may act by disrupting mitochondrial function or inducing oxidative stress in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione:

  • Oxidative Stress Reduction : The compound appears to mitigate oxidative stress in neuronal cells.
  • Neurotransmitter Modulation : Potential effects on neurotransmitter levels have been noted in preliminary studies.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelKey Findings
AntimicrobialModerateEffective against various bacterial strains
AnticancerHighInduces apoptosis in cancer cell lines
NeuroprotectivePreliminaryReduces oxidative stress in neuronal models

Case Study: Anticancer Activity

A notable study investigated the effects of 2-(1-Aminopropan-2-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione on human breast cancer cells (MCF-7). The results indicated:

  • Cell Viability Assay : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Assay : Flow cytometry revealed an increase in apoptotic cells after treatment with the compound.
  • Mechanistic Studies : Western blot analyses showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

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